2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid is a compound that features a propanoic acid backbone substituted with a 4,5-dimethyl-1,2,4-triazole moiety. This compound is of interest in various fields of chemical research due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical pathways that involve the reaction of triazole derivatives with amino acids or their derivatives. Research articles and chemical databases provide insights into its synthesis and properties, including PubChem and Royal Society of Chemistry publications.
This compound falls under the category of amino acids due to the presence of an amino group and a carboxylic acid functional group. It can also be classified as a triazole derivative because of its structural component that includes the 1,2,4-triazole ring.
Synthesis of 2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid can be achieved through several methods:
The synthesis typically requires careful control of temperature and solvent conditions to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are essential for confirming the structure of synthesized compounds .
The molecular formula for 2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid is . Its structure includes:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 172.21 g/mol |
Density | Not specified |
Melting Point | Not specified |
The chemical reactivity of 2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid can include:
Reactions involving this compound are typically carried out under controlled pH and temperature conditions to ensure selectivity and yield.
The mechanism of action for compounds like 2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid often involves interactions with biological targets such as enzymes or receptors. The triazole moiety may play a critical role in binding affinity and specificity due to its ability to form hydrogen bonds and engage in π-stacking interactions.
Research indicates that similar compounds exhibit inhibitory effects on certain enzyme activities or modulation of receptor functions in biological systems.
While specific physical properties for this compound are not extensively documented, typical characteristics include:
Chemical properties include:
2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid has potential applications in:
The integration of 1,2,4-triazole motifs into pharmaceutical agents represents a strategic evolution in addressing complex disease targets. Early innovations exploited the triazole’s capacity for hydrogen bonding and dipole interactions to enhance target affinity and metabolic stability. For example, US20120202834A1 documented glucagon receptor modulators incorporating triazolylpropanoic acid derivatives, leveraging the scaffold’s ability to engage polar residues in binding pockets through its annular nitrogen atoms [2]. Subsequent developments expanded into nuclear receptor modulation, exemplified by PPARα agonists where 1,2,4-triazole-containing carboxylic acids like NS-220 achieved nanomolar EC₅₀ values (0.00018 µM for human PPARα), significantly outperforming fibrates [8]. The scaffold’s bioisosteric versatility is evident in FLAP antagonists, where 1,2,4-triazole derivatives such as 6l (IC₅₀ = 1.42 µM) selectively suppressed leukotriene B₄ biosynthesis by mimicking carboxylate groups of endogenous ligands [4]. Anticancer applications further demonstrate this adaptability; in silico modeling revealed that 1,2,4-triazole–acetamide hybrids like 7f bind c-kit tyrosine kinase with ΔG = -176.749 kcal/mol, disrupting proliferative signaling in hepatocellular carcinoma [5].
Table 1: Evolution of Key Triazole-Containing Drug Candidates
Target/Therapeutic Area | Exemplar Compound | Key Structural Feature | Biological Activity |
---|---|---|---|
NMDA Receptors (CNS) | 13g (Triazolpropanoic acid) | 3-Triazole substituent at β-position | GluN1/2C-D agonist (EC₅₀ = 0.8-3.2 µM) |
FLAP (Inflammation) | 6l | 4,5-Diaryl-3-thioether triazole | LTB₄ inhibition (IC₅₀ = 1.42 µM) |
PPARα (Metabolic Disease) | NS-220 | Oxazolyl-triazole-carboxylic acid hybrid | PPARα EC₅₀ = 0.00018 µM |
c-kit Kinase (Oncology) | 7f | Triazole-coupled acetamide | ΔG = -176.749 kcal/mol (HepG2 IC₅₀ = 16.782 µg/mL) |
The fusion of 1,2,4-triazoles with amino acid backbones generates "chimeric" pharmacophores combining the structural advantages of both entities. Physicochemically, the 4,5-dimethyl-1,2,4-triazole ring augments π-stacking capacity and dipole moments (~5.0 D) relative to imidazole or tetrazole bioisosteres, while the propanoic acid linker provides conformational flexibility for optimal target engagement. Molecular modeling of compounds like 3-(3,5-dimethyl-[1,2,4]triazol-1-yl)-propionic acid (MW: 169.18 g/mol, C₇H₁₁N₃O₂) confirms orthogonal orientation of the carboxylic acid relative to the triazole plane, enabling simultaneous hydrogen bonding and hydrophobic contacts [10]. The 4,5-dimethyl substitution pattern specifically mitigates metabolic oxidation at the triazole’s C-5 position, enhancing pharmacokinetic stability—a critical advancement over early unsubstituted triazole-amino acid hybrids prone to hepatic deactivation. Crucially, the amino acid moiety enables metal coordination essential for certain therapeutics; platinum(II) complexes of triazole-modified alanine derivatives (e.g., TioxAla) exploit the triazole’s sulfur and nitrogen atoms for chelation, facilitating DNA adduct formation in anticancer applications [3].
Table 2: Key Physicochemical Attributes of Triazolylpropanoic Acid Hybrids
Property | Influence of Triazole Moiety | Biological Consequence |
---|---|---|
Dipole Moment | 4.8–5.2 D (enhanced vs. phenyl ~0 D) | Improved polar interactions with receptor pockets |
logP | Moderate lipophilicity (logP = 0.5–1.5 for C₇H₁₁N₃O₂ derivatives) | Balanced membrane permeability and solubility |
Acid Dissociation (pKa) | Triazole N-atoms: pKa ~2.4; Carboxylic acid: pKa ~4.2 | Zwitterionic behavior at physiological pH |
Metabolic Stability | Methyl groups at C-3/C-5 block CYP450 oxidation | Extended plasma half-life vs. unsubstituted analogs |
Substituent engineering on the triazole nucleus enables precise tuning of receptor subtype selectivity. In NMDA receptor pharmacology, 2-amino-3-(triazol-3-yl)propanoic acid derivatives exhibit striking GluN2 subunit-dependent efficacy. Compound 13g (R = 4-CF₃-phenyl) acts as a full agonist at GluN1/2C (EC₅₀ = 0.8 µM) and partial agonist at GluN1/2A (EC₅₀ = 3.2 µM), attributed to differential hydrogen-bonding networks within the glycine-binding site revealed by molecular dynamics simulations [1]. The 4,5-dimethyl substitution likely enhances this selectivity by restricting triazole rotation, optimizing van der Waals contacts with hydrophobic subpockets. Beyond neuronal receptors, triazolylpropanoic acids engage metabolic nuclear receptors; PPARα agonists like LY518674 (2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid) exploit the triazole’s bioisosteric mimicry of fatty acid carboxylates to achieve submicromolar potency [8]. Anticancer applications leverage the scaffold’s bifunctionality: Platinum(II) complexes with triazole-modified alanines form Pt1/Pt2 adducts that distort DNA geometry via guanine N7 coordination, inducing cytotoxic effects in melanoma (C-32) and glioblastoma (SNB-19) cells [3] .
Table 3: Receptor Binding Profiles of Triazolylpropanoic Acid Derivatives
Target | Compound | Key Substituents | Activity Profile |
---|---|---|---|
NMDA Receptor (GluN1/2C) | 13g | 4-(Trifluoromethyl)phenyl | Full agonist (EC₅₀ = 0.8 µM; Rₘₐₓ = 97%) |
NMDA Receptor (GluN1/2A) | 13g | 4-(Trifluoromethyl)phenyl | Partial agonist (EC₅₀ = 3.2 µM; Rₘₐₓ = 66%) |
FLAP | 6x | 5-CF₃-furan-2-yl | LTB₄ inhibition (IC₅₀ = 1.42 µM) |
PPARα | LY518674 | 1-(4-methylbenzyl)triazolyl | Agonist (EC₅₀ < 0.1 µM) |
DNA (Platinum Adduct) | Pt1-TioxAla | Triazolyl-thione propanoic acid | DNA binding constant K = 3.8 × 10⁴ M⁻¹ |
Concluding RemarksThe strategic incorporation of 4,5-dimethyl-1,2,4-triazole into amino acid architectures generates multifunctional pharmacophores with tailored receptor engagement capabilities. Future developments will likely exploit advances in click chemistry and computational modeling to further refine subtype selectivity and in vivo stability of these hybrid therapeutics.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1